molecular formula C15H16N4O2 B8199932 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B8199932
M. Wt: 284.31 g/mol
InChI Key: FMSUGHVGTYMDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with 3,4,5-trimethylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including cyclization and oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, often using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of alkylated or aminated pteridine derivatives.

Scientific Research Applications

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    Lumazine: A structurally related compound with similar properties.

    Tetrahydrobiopterin: A naturally occurring pteridine derivative with biological significance.

Uniqueness

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its lipophilicity and potential interactions with biological targets, distinguishing it from other pteridine derivatives.

Properties

IUPAC Name

10-ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18(4)14(12)20/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUGHVGTYMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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